molecular formula C25H22O10 B1146174 Silibinina CAS No. 802918-57-6

Silibinina

Número de catálogo: B1146174
Número CAS: 802918-57-6
Peso molecular: 482.4 g/mol
Clave InChI: SEBFKMXJBCUCAI-HKTJVKLFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Silybin is predominantly known for its protective effects on liver health. It has been shown to mitigate liver damage caused by toxins and diseases such as hepatitis and cirrhosis.

  • Mechanisms of Action :
    • Antioxidant Activity : Silybin scavenges free radicals, reducing oxidative stress in liver cells .
    • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, contributing to reduced liver inflammation .
    • Antifibrotic Properties : Silybin has demonstrated the ability to prevent fibrosis in liver tissues by modulating signaling pathways involved in fibrogenesis .

Case Study: Clinical Trials on Chronic Liver Diseases

A systematic review of clinical trials indicated that silybin administered as a phytosome significantly improved liver function markers in patients with chronic liver diseases. In one study, patients received 120 mg of silybin three times daily, showing enhanced bioavailability and therapeutic efficacy compared to traditional formulations .

Anticancer Properties

Recent studies have expanded the understanding of silybin's role in cancer prevention and treatment.

  • Mechanisms of Action :
    • Pro-apoptotic Effects : Silybin induces apoptosis in cancer cells through various molecular pathways, including the inhibition of nuclear factor kappa B (NF-κB) signaling .
    • Anti-angiogenic Activity : It inhibits the formation of new blood vessels that tumors require for growth .
    • Chemopreventive Properties : Silybin has shown potential in preventing cancer development in various models, including skin, prostate, and colon cancers .

Data Table: Summary of Anticancer Studies

Cancer TypeStudy DesignOutcomeReference
Prostate CancerPhase II TrialReduced tumor size
Skin CancerPreclinical StudyInhibition of tumor growth
Colon CancerAnimal ModelDecreased incidence of neoplasms

Cardiovascular Benefits

Silybin has also been investigated for its cardiovascular protective effects.

  • Mechanisms of Action :
    • Cholesterol Regulation : Studies suggest that silybin can lower total cholesterol and low-density lipoprotein levels, potentially reducing cardiovascular risk factors .
    • Anti-inflammatory Effects : By reducing systemic inflammation, silybin may contribute to improved cardiovascular health .

Case Study: Silybin and Non-Alcoholic Fatty Liver Disease (NAFLD)

In a meta-analysis involving NAFLD patients, silybin supplementation was associated with significant reductions in total cholesterol and low-density lipoprotein cholesterol levels compared to control groups. This suggests a beneficial role in managing lipid profiles among affected individuals .

Applications in Veterinary Medicine

Silybin's applications extend beyond human medicine; it is also used in veterinary practices.

  • Hepatoprotective Use in Animals : Silybin is utilized to treat liver conditions in livestock and pets, demonstrating similar protective effects as observed in humans .

Mecanismo De Acción

Target of Action

Silybin, also known as Silibinin, is a major active constituent of silymarin, a standardized extract of the milk thistle seeds . It primarily targets the sterol response element binding protein 1 (SREBP1) and inhibits abnormal lipid metabolism, proliferation, and the development of androgen-independence in prostate cancer cells . It also targets five hydroxyl groups (5-OH, 7-OH, and 20-OH) which are the primary targets of the derivatization process .

Mode of Action

Silybin interacts with its targets in several ways. It has been found to inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways , thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also acts as an antioxidant , scavenger, and regulator of the intracellular content of glutathione . Furthermore, it acts as a cell membrane stabilizer and permeability regulator that prevents hepatotoxic agents from entering hepatocytes .

Biochemical Pathways

Silybin affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways , which can affect NAD+ -dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly . It also acts on the nuclear factor-erythroid 2-related factor 2 signaling pathway , which is closely related to its antioxidant properties .

Pharmacokinetics (ADME Properties)

The pharmacokinetics of Silybin involve its absorption, distribution, metabolism, and excretion (ADME). Silybin B has shown excellent binding and ADME properties compared with currently used drugs . .

Result of Action

Silybin exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities, making it a promising candidate for cancer therapy . It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .

Action Environment

The action of Silybin can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Silybin, which in turn can influence its absorption and distribution . .

Análisis Bioquímico

Biochemical Properties

Silybin interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Silybin has demonstrated significant effects on various types of cells and cellular processes. It has been shown to improve diabetic conditions by reducing insulin resistance, lowering reactive oxygen species (ROS) levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis . Silybin also exerts antioxidant properties in liver cells, Kupffer cells, monocytes, and cancer cells .

Molecular Mechanism

Silybin exerts its effects at the molecular level through various mechanisms. It suppresses phospholipid-degrading enzymes, induces phospholipid biosynthesis, and down-regulates triglyceride biosynthesis, while inducing complex changes in sterol and fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, silybin has shown to exert its effects over time. It has been observed that silybin treatment reduced blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin and antioxidative marker levels in various cellular and animal models of diabetes .

Dosage Effects in Animal Models

In animal models, the effects of silybin vary with different dosages. For instance, silybin supplementation at 12.75 mg per 10 kg body weight in dogs did not interfere with nutrient digestion and had no detrimental effect on liver function indices, health, or blood parameters .

Metabolic Pathways

Silybin is involved in various metabolic pathways. It has been shown to stimulate metabolic viability as well as proliferation in IPEC-1 cells, protect the mitochondrial membrane, and thus exert a cytoprotective effect .

Transport and Distribution

Silybin is transported and distributed within cells and tissues. The major efflux transporters of silybin are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

Subcellular Localization

It has been suggested that silybin stimulates metabolic viability and protects the mitochondrial membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silybin can be synthesized through various chemical and enzymatic methods. Some of the synthetic derivatives include fatty acid conjugates, silybin bishemisuccinate, silybin glycosides, silybin sulfates, silybinic acid, and 2,3-dehydrosilybin . These methods often involve complex reaction conditions and specific reagents to achieve the desired product.

Industrial Production Methods: The industrial production of silybin typically involves the extraction of milk thistle seeds. The process begins with the extraction of seeds using n-hexane for 6 hours to remove lipids, followed by extraction of the defatted material with methanol for 5 hours . Another method involves mixing seed powder or defatted powder with ethanol in a 1:15 w/v ratio and then sonication at 60°C for 60 minutes .

Análisis De Reacciones Químicas

Types of Reactions: Silybin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be glucuronidated in a stereoselective manner, with silybin B more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated similarly on both sites .

Common Reagents and Conditions: Common reagents used in the reactions involving silybin include glucuronic acid for glucuronidation and various oxidizing and reducing agents for other reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions include glucuronide and sulfate conjugates, which are excreted in the bile and urine . These conjugates are significant for the compound’s bioavailability and metabolism.

Actividad Biológica

Silybin, a flavonolignan derived from the milk thistle plant (Silybum marianum), has garnered significant attention for its diverse biological activities, particularly in relation to liver health and chronic diseases. This article provides a comprehensive overview of the biological activity of silybin, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on various studies.

1. Pharmacokinetics of Silybin

Silybin's pharmacokinetic profile is crucial for understanding its therapeutic potential. Recent studies demonstrate that silybin exhibits variable bioavailability depending on its formulation. For instance, silybin-phytosome formulations have shown improved absorption compared to traditional silymarin extracts. In a study involving patients with chronic liver disease, the bioavailability of silybin was significantly higher when administered as a phytosome (120 mg three times daily) compared to standard silymarin formulations .

Formulation Bioavailability Dosage
Silybin PhytosomeHigher120 mg × 3/day
Standard SilymarinLower84 mg four times daily

Silybin exhibits multiple mechanisms of action that contribute to its biological activity:

  • Antioxidant Effects : Silybin scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
  • Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress, which is particularly beneficial in liver diseases .
  • Metabolic Modulation : Silybin influences various metabolic pathways, including those involving cytochrome P450 enzymes, thereby affecting drug metabolism and clearance .

3.1 Liver Diseases

Silybin has been extensively studied for its effects on chronic liver diseases, including hepatitis C and non-alcoholic fatty liver disease (NAFLD). A review highlighted that silybin's antifibrotic and antioxidant properties make it a promising candidate for managing liver fibrosis and cirrhosis . A notable clinical trial involved administering high doses of silybin-phytosome (up to 20 g/day) to patients with prostate cancer, which resulted in significant serum levels but limited tissue penetration .

3.2 Case Studies

  • Chronic Hepatitis C : In patients with well-compensated liver cirrhosis, silybin was shown to improve liver function tests without significant side effects at doses below 10 g/day .
  • Prostate Cancer : A presurgical study indicated that high-dose silybin-phytosome could achieve substantial serum concentrations; however, tissue levels remained low, suggesting limited bioavailability at the target site .

4. Safety and Side Effects

Silybin is generally well-tolerated, with mild side effects reported in clinical trials. Common adverse effects include gastrointestinal disturbances such as diarrhea and transient hyperbilirubinemia linked to its metabolic interactions with UGT enzymes .

5. Conclusion

Silybin demonstrates significant biological activity with potential therapeutic applications in liver diseases and beyond. Its antioxidant, anti-inflammatory, and metabolic modulation capabilities underscore its importance as a natural compound in clinical settings. Ongoing research continues to elucidate its mechanisms and optimize its formulations for enhanced efficacy.

Propiedades

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026018
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6
Record name Silybin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22888-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silibinin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silibinin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silymarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silybin (mixture of Silybin A and Silybin B)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 802918-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILIBININ A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.